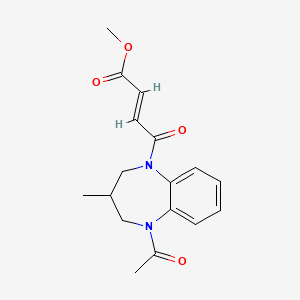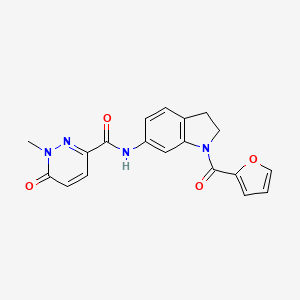
N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a quinazoline core, substituted with a methoxybenzyl group and a methylsulfanyl group
作用機序
Target of Action
Similar compounds have been shown to inhibit the werner (wrn) helicase , which plays a crucial role in DNA repair and replication.
Mode of Action
It’s worth noting that quinazoline derivatives have been reported to interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .
Biochemical Pathways
Given the potential target of wrn helicase, it can be inferred that the compound may influence dna repair and replication pathways .
Pharmacokinetics
The methoxy group in the compound could potentially enhance its bioavailability by increasing its lipophilicity, which could facilitate its passage through biological membranes .
Result of Action
If it indeed inhibits wrn helicase, it could potentially lead to an accumulation of dna damage, affecting cell proliferation and survival .
Action Environment
Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. For instance, the stability of the urea linkage in similar compounds has been shown to be stable under acidic, alkaline, and aqueous conditions . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through nucleophilic substitution reactions, where a suitable methoxybenzyl halide reacts with the quinazoline core.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through thiolation reactions, where a suitable thiol reagent reacts with the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The quinazoline core can be reduced to form dihydroquinazoline derivatives.
Substitution: The methoxybenzyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halides, nucleophiles, and electrophiles under various conditions such as acidic, basic, or neutral environments.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
科学的研究の応用
N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
類似化合物との比較
N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine can be compared with other similar compounds, such as:
N-(2-methoxybenzyl)-4-quinazolinamine: Lacks the methylsulfanyl group, which may result in different biological activities.
2-(methylsulfanyl)-4-quinazolinamine: Lacks the methoxybenzyl group, which may affect its binding affinity and specificity.
N-(2-methoxybenzyl)-2-(methylsulfanyl)-quinazoline: Lacks the amine group, which may influence its reactivity and biological properties.
The presence of both the methoxybenzyl and methylsulfanyl groups in this compound makes it unique, as these groups can synergistically enhance its chemical and biological properties.
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-methylsulfanylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-21-15-10-6-3-7-12(15)11-18-16-13-8-4-5-9-14(13)19-17(20-16)22-2/h3-10H,11H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLABXRUJBMQPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC(=NC3=CC=CC=C32)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2744920.png)
![N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide](/img/structure/B2744921.png)

![N-(2-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/new.no-structure.jpg)

![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2744927.png)

![2-[4-(4-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2744932.png)

![1'-(2-bromo-5-methoxybenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2744934.png)


![N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2744940.png)
